Potassium heptafluorobutyrate
Description
Classification and Chemical Context within Fluorinated Carboxylates
Potassium heptafluorobutyrate (C₄F₇KO₂) is classified as a salt of a perfluorinated carboxylic acid. nih.govcymitquimica.com Perfluorinated compounds are characterized by the replacement of all hydrogen atoms on a carbon chain with fluorine atoms, with the exception of the functional group. smolecule.com This extensive fluorination imparts unique properties to the molecule, including high thermal stability, chemical inertness, and hydrophobicity. smolecule.comcymitquimica.com
It is the potassium salt of heptafluorobutyric acid (HFBA), a four-carbon carboxylic acid where seven fluorine atoms are attached to the butyric acid backbone. smolecule.comcymitquimica.com The structure of this compound consists of a potassium cation (K⁺) and a heptafluorobutanoate anion (C₄F₇O₂⁻). nih.gov This ionic nature generally provides good solubility in polar solvents. cymitquimica.com
Within the broader family of fluorinated compounds, this compound belongs to the group of per- and polyfluoroalkyl substances (PFAS). smolecule.comepa.gov These substances have garnered significant attention due to their widespread use and persistence in the environment. epa.gov
Significance in Contemporary Chemical and Materials Science Fields
The distinct properties of this compound have led to its use in a variety of research and industrial applications:
Surface Modification: It is utilized in battery technology to modify surfaces, particularly to enhance the performance and stability of lithium metal anodes by creating protective interfaces. smolecule.com
Analytical Chemistry: In the field of gas chromatography-mass spectrometry (GC-MS), it serves as a derivatizing agent. smolecule.com Heptafluorobutyrate derivatives are stable and volatile, making them suitable for the analysis of various compounds, including alcohols, amines, and phenols. oup.com
Synthesis of Fluorinated Polymers: The compound is a component in the synthesis of fluorinated polymers, which are valued for their chemical resistance and low surface energy. smolecule.com
Environmental Studies: Researchers employ this compound as a reference standard to identify and quantify other PFAS in environmental samples like water and soil. smolecule.com
Reagent in Organic Synthesis: Its solubility in polar solvents and the unique reactivity conferred by the fluorine atoms make it a useful reagent in various organic synthesis reactions. cymitquimica.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2966-54-3 |
| Molecular Formula | C4F7KO2 |
| Molecular Weight | 252.13 g/mol |
| IUPAC Name | potassium;2,2,3,3,4,4,4-heptafluorobutanoate |
| Appearance | White to off-white powder |
| Solubility | Soluble in polar solvents |
(Data sourced from multiple references) smolecule.comnih.govchemsrc.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,4-heptafluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O2.K/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYXGZXUMUTLSW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896624 | |
| Record name | Potassium heptafluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2966-54-3 | |
| Record name | Potassium heptafluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Potassium Heptafluorobutyrate
Precursor Chemistry and Synthesis of Heptafluorobutyric Acid
The primary precursor for potassium heptafluorobutyrate is heptafluorobutyric acid (HFBA). The synthesis of HFBA is a critical first step, with electrochemical fluorination being a key technology.
Electrochemical Fluorination Routes for Precursors
Electrochemical fluorination (ECF), also known as the Simons process, is a fundamental method for producing perfluorinated compounds like heptafluorobutyric acid. This process involves the electrolysis of a solution of a hydrocarbon precursor, such as n-butyryl chloride or n-butyryl fluoride (B91410), in anhydrous hydrogen fluoride. cecri.res.inpatsnap.com
During ECF, the organic substrate is dissolved in anhydrous hydrogen fluoride, and an electric current is passed through the solution. The process replaces all hydrogen atoms on the carbon chain with fluorine atoms. cecri.res.in The reaction is complex and can involve free radical intermediates. cecri.res.inresearchgate.net The choice of starting material can influence the reaction, with studies comparing the ECF of n-butyryl chloride and i-butyryl chloride. cecri.res.in
A typical industrial process might involve the electrochemical fluorination of n-butyryl fluoride in anhydrous hydrogen fluoride at a controlled temperature and current density. patsnap.com For instance, a current density of 0.025 to 0.033 A/cm² and a reaction temperature of 9 to 13°C have been reported. patsnap.com A cooling reflux device is often employed to manage the reaction temperature. patsnap.com
The ECF of butyryl chloride can lead to the formation of heptafluorobutyryl fluoride, along with byproducts. cecri.res.in Isomerization can also occur during the process, leading to different isomers of the fluorinated product. cecri.res.inresearchgate.net
Hydrolysis of Heptafluorobutyryl Fluoride
Once heptafluorobutyryl fluoride is synthesized, it undergoes hydrolysis to produce heptafluorobutyric acid. This is typically achieved by reacting the heptafluorobutyryl fluoride with water. patsnap.com The resulting product is an aqueous solution of heptafluorobutyric acid. patsnap.com In some methods, the impure heptafluorobutyryl fluoride effluent from the electrochemical cell is reacted with butyric acid in the presence of butyric anhydride (B1165640). This metathetical reaction yields heptafluorobutyric acid and butyryl fluoride, which can then be separated by fractional distillation. prepchem.comgoogle.com
Conversion to this compound
The conversion of heptafluorobutyric acid to its potassium salt is a straightforward acid-base reaction.
Neutralization Reactions with Potassium Bases (e.g., KOH, K2CO3)
The most common method for preparing this compound is through the neutralization of heptafluorobutyric acid with a potassium base. Potassium hydroxide (B78521) (KOH) is frequently used for this purpose. The reaction involves mixing an aqueous solution of heptafluorobutyric acid with a solution of potassium hydroxide, resulting in the formation of this compound and water. patsnap.comsmolecule.com
In a specific patented method, an aqueous solution of heptafluorobutyric acid is mixed with KOH until the concentration of KOH reaches 40% to 45%. patsnap.com The solution is then allowed to undergo natural crystallization to yield this compound. patsnap.com Potassium carbonate (K2CO3) can also be used as the base in this neutralization step. rsc.org
Advanced Purification and Isolation Techniques for the Compound
The purification of this compound is essential to remove impurities and isolate a high-purity product.
Following the neutralization and crystallization step, the crude this compound is typically isolated. One described method involves natural crystallization from the reaction mixture. patsnap.com Further purification can be achieved through techniques such as recrystallization from appropriate solvents to obtain a product of desired purity. The solubility of this compound in polar solvents is a key property utilized in its purification. cymitquimica.com For analytical purposes, techniques like high-performance liquid chromatography (HPLC) can be employed to isolate and purify the compound. oup.com
Chemical Reactivity and Mechanistic Investigations of Potassium Heptafluorobutyrate
Role as a Nucleophile and Base in Chemical Reactions
Potassium heptafluorobutyrate can function as both a nucleophile and a base in chemical reactions, with its behavior being dependent on the reaction conditions and the nature of the other reactants involved. The heptafluorobutyrate anion (C₃F₇COO⁻) is the reactive species in these transformations.
As a salt derived from a strong acid, heptafluorobutyric acid, and a strong base, potassium hydroxide (B78521), this compound is generally considered to be a weak base. youtube.com Its basicity is significantly lower than that of non-fluorinated carboxylates. However, it can still participate in reactions where a base is required, such as in deprotonation reactions of sufficiently acidic compounds. For instance, in some organic syntheses, it can be used in conjunction with other bases. tdl.org
The nucleophilicity of the heptafluorobutyrate anion is also a key aspect of its reactivity. In nucleophilic substitution reactions, the electron-rich carboxylate group can attack an electrophilic center, leading to the formation of a new covalent bond. thermofisher.com This is particularly evident in the synthesis of heptafluorobutyrate esters from alkyl halides.
Mechanisms of Carboxylate Group Participation in Organic Transformations
The carboxylate group of this compound plays a central role in its chemical reactivity. The participation of this group in organic transformations often involves nucleophilic attack or substitution.
One of the primary mechanisms involves the nucleophilic attack of the carboxylate oxygen on an electrophilic carbon atom. This is a fundamental step in esterification reactions where the heptafluorobutyrate anion displaces a leaving group on an alkyl halide to form an ester. The general mechanism for this Sₙ2 reaction can be represented as:
C₃F₇COO⁻K⁺ + R-X → C₃F₇COOR + KX
Where R is an alkyl group and X is a halide.
The presence of the perfluorinated chain significantly influences the reactivity of the carboxylate group. The strong electron-withdrawing effect of the fluorine atoms delocalizes the negative charge on the carboxylate group, which can affect its nucleophilicity. In some cases, this can lead to slower reaction rates compared to non-fluorinated analogues.
Furthermore, in more complex reactions, the carboxylate group can act as an internal nucleophile, participating in intramolecular cyclization reactions, although such examples are less common for heptafluorobutyrate compared to other carboxylates. The degradation of perfluorinated ionomers containing carboxylic end-groups can proceed via radical attack on the carboxyl group, leading to the breakdown of the polymer chain. researchgate.net
Esterification Reactions and Product Formation
This compound is a key reagent in the synthesis of heptafluorobutyrate esters. These esters are valuable in various applications, including as derivatizing agents in gas chromatography.
A common method for the synthesis of heptafluorobutyrate esters is the reaction of this compound with an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF). The heptafluorobutyrate anion acts as a nucleophile, displacing the halide to form the corresponding ester. For example, the reaction with methyl iodide yields methyl heptafluorobutyrate.
Another approach to esterification involves the direct reaction of heptafluorobutyric acid with an alcohol in the presence of a mineral acid catalyst, such as sulfuric acid. This method is effective for producing esters of primary and secondary alcohols. For instance, ethyl heptafluorobutyrate can be synthesized from heptafluorobutyric acid and ethanol.
The physical properties of the resulting esters are influenced by the length of the alkyl chain. The table below provides examples of heptafluorobutyrate esters and their boiling points.
| Ester Name | Chemical Formula | Boiling Point (°C) |
| Methyl heptafluorobutyrate | C₃F₇COOCH₃ | 79 |
| Ethyl heptafluorobutyrate | C₃F₇COOC₂H₅ | 95-96 |
| n-Butyl heptafluorobutyrate | C₃F₇COOC₄H₉ | 135-136 |
| n-Octyl heptafluorobutyrate | C₃F₇COOC₈H₁₇ | 188-189 |
Data sourced from various chemical suppliers and literature.
Deprotonation Reactions with Strong Acids
When this compound is treated with a strong acid, a deprotonation reaction occurs, yielding heptafluorobutyric acid (HFBA). HFBA is a strong acid itself, with a pKa of approximately 0.17. chemicalbook.com
The reaction with a strong acid, such as hydrochloric acid (HCl), can be represented by the following equation:
C₃F₇COOK + HCl → C₃F₇COOH + KCl
This reaction is a standard acid-base neutralization reaction where the stronger acid (HCl) protonates the conjugate base of the weaker acid (heptafluorobutyrate). khanacademy.org The resulting heptafluorobutyric acid is a colorless liquid with a high solubility in water. wikipedia.org
Heptafluorobutyric acid is widely used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) as an ion-pairing agent. chemicalbook.comsigmaaldrich.com Its strong acidity ensures that other acidic functional groups in a sample remain protonated, which is beneficial for separation in reverse-phase chromatography. chemicalbook.comsigmaaldrich.com
Impact of Perfluorination on Chemical Stability and Reactivity Profiles
The extensive fluorination in this compound has a profound impact on its chemical stability and reactivity. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts exceptional thermal and chemical stability to perfluorinated compounds. greenpeace.toriwa-rijn.org
Chemical Stability:
Thermal Stability: Perfluorinated carboxylates like heptafluorobutyrate are known for their high thermal stability. greenpeace.to They are resistant to degradation at elevated temperatures.
Chemical Resistance: These compounds are generally resistant to chemical attack, including oxidation. itrcweb.org This stability is attributed to the strength of the C-F bonds and the shielding of the carbon backbone by the fluorine atoms. itrcweb.org
Reactivity Profile:
Inductive Effect: The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect that pulls electron density away from the carboxylate group. This delocalization of the negative charge makes the heptafluorobutyrate anion a weaker base and a weaker nucleophile compared to its non-fluorinated counterpart, butyrate. nih.gov
Solvolysis Rates: The steric hindrance and weaker nucleofugality (ability of a leaving group to depart) of the heptafluorobutyrate group can lead to slower solvolysis rates in certain reactions compared to smaller perfluorinated carboxylates like trifluoroacetate.
Degradation: While highly stable, under specific and harsh conditions, such as in the presence of strong oxidants under extreme pressure, perfluorinated carboxylic acids can undergo transformation. itrcweb.org The degradation of these compounds often initiates at the functional group, as the perfluorinated tail is highly resistant to breaking down. itrcweb.orgrsc.org Studies on the thermal decomposition of short-chain perfluoroalkyl carboxylic acids (PFCAs) have shown that the cleavage of the C-C bond between the alpha-carbon and the carboxyl group is a possible decomposition pathway. acs.org
The stability of per- and polyfluoroalkyl substances (PFAS), including this compound, is also dependent on the solvent and temperature. While stable in water and alcohols like methanol, some perfluorinated compounds have been observed to degrade in polar aprotic solvents such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO). nih.gov
Spectroscopic and Advanced Analytical Characterization of Potassium Heptafluorobutyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic compounds, including potassium heptafluorobutyrate. researchgate.netrssl.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of the atoms within the molecule. libretexts.org
In the context of this compound, ¹H NMR and ¹⁹F NMR are particularly informative. While ¹H NMR can be used to detect any residual proton-containing impurities, ¹⁹F NMR is instrumental in confirming the structure of the heptafluorobutyrate anion. The ¹⁹F NMR spectrum is expected to show distinct signals corresponding to the different fluorine environments within the C₃F₇ chain. The chemical shifts and coupling patterns of these signals provide unambiguous evidence for the structure of the perfluorinated alkyl chain.
Quantitative NMR (qNMR) can be employed for the precise determination of purity. researchgate.neteurl-pesticides.eu This is achieved by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. rssl.com The direct proportionality between signal intensity and the number of nuclei allows for accurate quantification without the need for compound-specific calibration curves. rssl.com High-precision qNMR is a valuable tool for establishing the purity of analytical standards. researchgate.net
Key applications of NMR in the analysis of this compound include:
Structural Verification: Confirmation of the heptafluorobutyrate structure through ¹⁹F NMR.
Purity Assessment: Detection and quantification of proton-containing and other impurities. researchgate.net
Quantitative Analysis: Accurate determination of the compound's purity using qNMR. eurl-pesticides.eu
Mass Spectrometry (MS) for Purity and Molecular Structure Verification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. physicsandmathstutor.com For this compound, MS can be used to verify its molecular structure and assess its purity.
In a typical MS analysis, the heptafluorobutyrate anion (C₃F₇COO⁻) would be detected. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which can then be compared to the calculated theoretical mass to confirm the elemental composition. physicsandmathstutor.com This high degree of accuracy helps to distinguish the target compound from other substances with similar nominal masses.
Gas chromatography-mass spectrometry (GC-MS) can be utilized for the analysis of volatile derivatives of heptafluorobutyric acid, which can be formed from the potassium salt. oup.com This technique is particularly useful for identifying and quantifying trace impurities. However, it's important to be aware of potential reactions that can occur during the derivatization process, which could lead to incorrect structural assignments. science.gov
Table 1: Mass Spectrometry Data for the Heptafluorobutyrate Anion
| Property | Value | Reference |
| Molecular Formula | C₄F₇O₂⁻ | |
| Exact Mass | 212.9764 Da | |
| Monoisotopic Mass | 212.9764 Da |
Note: The table reflects the properties of the heptafluorobutyrate anion, which is the component analyzed by mass spectrometry.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. studymind.co.uk It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. physicsandmathstutor.comcopbela.org
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The most prominent peaks are expected to be from the carboxylate group (COO⁻) and the carbon-fluorine (C-F) bonds. The absence of a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch in carboxylic acids, would confirm the salt form of the compound. masterorganicchemistry.com
Key expected IR absorption regions for this compound:
Carboxylate (COO⁻) stretching: Strong asymmetric and symmetric stretching vibrations.
Carbon-Fluorine (C-F) stretching: Strong absorption bands in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹.
The specific frequencies of these absorptions can provide a unique "fingerprint" for the compound, allowing for its identification and a qualitative assessment of its purity. physicsandmathstutor.com
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. drawellanalytical.com By analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystalline solid, one can deduce the arrangement of atoms within the crystal lattice. forcetechnology.com
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Compositional Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost layers of a solid sample. eag.comcarleton.edu It operates by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. wikipedia.org These secondary ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. wikipedia.orgmeasurlabs.com
TOF-SIMS is particularly well-suited for the surface analysis of materials like this compound, especially in applications where surface properties are critical. nih.gov It can be used to:
Identify the elemental and molecular species present on the surface.
Detect trace contaminants on the surface.
Provide chemical imaging of the surface to show the spatial distribution of different components. eag.com
Perform depth profiling to analyze the composition as a function of depth into the material. carleton.edu
In the context of electrochemical systems, TOF-SIMS can be used to analyze the composition of the solid electrolyte interphase (SEI) layer formed on electrode surfaces, where this compound might be a component or an additive.
Scanning Electron Microscopy (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. researchgate.net The interaction of the electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. researchgate.net
For this compound, SEM can be used to visualize the morphology of its crystals or particles. unl.pt This includes obtaining high-resolution images of their size, shape, and surface texture. mdpi.com This information is crucial in fields like materials science, where the physical form of a compound can significantly impact its properties and performance. When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample, confirming the presence of potassium, carbon, oxygen, and fluorine. researchgate.netmdpi.com
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties in Electrochemical Systems
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the electrochemical properties of materials and their interfaces. upertis.ac.idsemanticscholar.org It is widely used in the characterization of batteries, fuel cells, and corrosion processes. upertis.ac.id EIS works by applying a small amplitude AC potential to an electrochemical cell and measuring the resulting current response over a wide range of frequencies. mdpi.com
In systems where this compound is used as an electrolyte salt or additive, EIS can provide valuable insights into the interfacial processes. For instance, in lithium metal batteries, the formation of a stable solid electrolyte interphase (SEI) is crucial for performance. The presence of species derived from heptafluorobutyrate at the electrode-electrolyte interface can influence the properties of this layer. nih.gov
EIS data, often presented as a Nyquist plot, can be fitted to an equivalent circuit model to extract important parameters such as: mdpi.com
Solution resistance (Rs): The resistance of the electrolyte.
Charge transfer resistance (Rct): The resistance to the electrochemical reaction at the electrode surface.
Double-layer capacitance (Cdl): The capacitance of the electrical double layer at the interface.
Applications in Advanced Analytical Chemistry
Derivatization Agent in Gas Chromatography-Mass Spectrometry (GC-MS)
A primary application of potassium hentafluorobutyrate lies in its use as a derivatizing agent in Gas Chromatography-Mass Spectrometry (GC-MS). smolecule.com Derivatization is a technique used to convert analytes into more volatile and thermally stable compounds, making them suitable for GC-MS analysis. nih.govspectroscopyonline.com Heptafluorobutyric anhydride (B1165640) (HFBA), a related derivatizing reagent, is often used to prepare volatile derivatives of various biologically active compounds, including amino acids. sigmaaldrich.com The resulting heptafluorobutyrate (HFB) derivatives are stable and can be analyzed with high sensitivity. oup.comnih.gov
Method Development for Analysis of Complex Biological Mixtures
The derivatization of analytes to their heptafluorobutyrate (HFB) forms is a cornerstone for the GC-MS analysis of complex biological mixtures. oup.comresearchgate.net This method allows for the simultaneous qualitative and quantitative determination of a wide array of compounds from a single sample. acs.orgnih.gov For instance, a sequential GC-MS procedure has been developed to analyze sialic acids, monosaccharides, and amino acids in glycoproteins. acs.orgnih.gov This approach involves a series of hydrolysis and derivatization steps, all performed within the same reaction vessel, which significantly streamlines the analytical process. acs.orgnih.gov The resulting HFB derivatives of various compound classes, including pentoses, hexoses, amino sugars, and fatty acids, can be effectively separated and identified. oup.comresearchgate.net
This methodology has proven effective for analyzing constituents of glycoproteins and glycolipids, even from minute starting material (sub-nanomolar levels). nih.govacs.orgnih.gov The ability to obtain comprehensive compositional data from a single, small sample is a considerable advantage over previous techniques. acs.orgnih.gov
Derivatization Strategies for Sialic Acids and Related Carbohydrates
The analysis of sialic acids and other carbohydrates greatly benefits from derivatization with heptafluorobutyric anhydride (HFBAA). researchgate.netoup.com Sialic acids, which play crucial roles in biological recognition processes, exhibit significant structural diversity. oup.com Traditional methods for their analysis using trimethylsilyl (B98337) (TMS) derivatives often suffer from poor yields and instability, especially in complex biological samples. oup.com
Heptafluorobutyrate derivatization overcomes these limitations. The process typically involves the liberation of sialic acids through mild acid hydrolysis, followed by methyl esterification and then acylation with HFBAA. researchgate.netoup.com This strategy produces stable and volatile derivatives that are well-suited for GC-MS analysis. oup.comoup.com This method has enabled the identification of a wide variety of sialic acids, including different O-acylated forms and even new compounds. researchgate.netresearchgate.net The stability of the HFB derivatives allows for reliable analysis of very small amounts of crude samples, which is a significant improvement over older techniques. oup.com
Enhanced Stability and Volatility of Heptafluorobutyrate Derivatives for Spectrometric Analysis
A key advantage of using heptafluorobutyrate derivatives in GC-MS is their enhanced stability and volatility compared to other derivatives like trimethylsilyl (TMS) ethers. oup.comoup.com The HFB derivatives are chemically stable over time, and the acylation of amino groups is complete, leading to more reliable and reproducible results. oup.com This stability allows the reaction to proceed quantitatively even in the presence of contaminants like salts and proteins. oup.com
Furthermore, the high mass of the heptafluorobutyryl group results in derivatives that have poor adsorption on commonly used GC columns, allowing them to elute at relatively low temperatures despite their increased mass. oup.com This characteristic, combined with their volatility, leads to excellent chromatographic separation and peak shapes. The stability of these derivatives also means there is no interference from contaminants, and a clear separation between different classes of compounds, such as fatty acid methyl esters and O-methyl glycosides, can be achieved. oup.com
Utilization as a Reagent in Organic Synthesis and Biochemical Pathway Studies
Beyond its role as a derivatization agent, potassium heptafluorobutyrate and its related compounds are utilized in organic synthesis and for studying biochemical pathways. In organic synthesis, heptafluorobutyric anhydride is used as a reagent for acylation reactions. For example, it can be used in the synthesis of N-perfluoroacetyl dipeptide esters for chiral analysis by GC-MS. sigmaaldrich.com
In the context of biochemical pathway studies, the derivatization to HFB esters allows for the sensitive detection and quantification of various metabolites. This is crucial for understanding the intricate biochemical processes within organisms. For instance, the analysis of glycoprotein (B1211001) constituents as their HFB derivatives provides valuable data on the structure of N-glycans, which are important in numerous biological functions. nih.gov The ability to analyze all major constituents of glycoproteins—sialic acids, monosaccharides, and amino acids—from a single sample provides a powerful tool for researchers investigating glycoprotein structure and function. acs.orgnih.gov
Applications in Materials Science and Engineering
Surface Modification Strategies in Energy Storage Devices
The performance and longevity of energy storage systems, especially lithium metal batteries, are often dictated by the chemical stability of the interfaces between the electrode and the electrolyte. Potassium heptafluorobutyrate, or its acidic precursor heptafluorobutyric acid, serves as a key agent in modifying these interfaces to enhance battery performance.
A significant challenge in the development of high-energy-density lithium metal batteries is the uncontrolled growth of lithium dendrites during cycling, which can lead to short circuits and battery failure. Creating a "lithiophilic" (lithium-attracting) surface on the anode can guide uniform lithium deposition and mitigate dendrite formation.
The heptafluorobutyrate anion plays a crucial role in forming a stable and uniform solid electrolyte interphase (SEI) on the lithium metal anode. When used as an additive or in a surface treatment, it reacts in-situ with the lithium metal. This reaction forms a protective interface that is rich in lithium carboxylates and potentially lithium fluoride (B91410) (LiF) due to the decomposition of the fluorinated anion. smolecule.com This newly formed interface exhibits strong affinity for lithium, which promotes even plating and stripping of lithium ions, thereby suppressing the formation of dendrites and inactive "dead" lithium. google.comacs.org The strategy of creating such artificial SEI layers is a key approach to designing high-performance and stable lithium metal batteries. semanticscholar.orgresearchgate.net
The enhanced stability provided by the modified interface leads to significant improvements in long-term cycling performance. For example, the introduction of fluorinated additives has been shown to dramatically increase the capacity retention of lithium metal batteries. In Li||NCM811 full cells, batteries with electrolytes containing fluorinated components retained over 88% of their initial capacity after 500 cycles, whereas cells with standard electrolytes decayed to approximately 30% capacity after only 75 cycles. researchgate.net Similarly, in Li||LiCoO₂ systems charged to a high voltage of 4.5 V, a modified electrolyte with fluorinated components enabled the battery to maintain nearly 84% of its capacity after 300 cycles, a substantial improvement over standard electrolytes which failed much earlier. sigmaaldrich.com This stabilization is critical for the practical application of high-energy-density lithium metal anodes. epo.orgresearchgate.net
Table 1: Impact of Fluorinated Additives on Battery Cycling Stability
| Battery System | Electrolyte Type | Capacity Retention | Number of Cycles | Citation |
| Li | NCM811 | Amide-based with fluorinated components | >88% | |
| Li | NCM811 | Standard (EC-based) | ~30% | |
| Li | LiCoO₂ (4.5 V) | Modified with fluorinated components | ~84% | |
| Li | LiCoO₂ (4.5 V) | Standard | <80% |
Interfacial impedance refers to the resistance to charge transfer at the electrode-electrolyte boundary. High impedance leads to energy loss (in the form of heat) and poor power delivery, especially at high charging or discharging rates. The SEI layer is a primary contributor to this impedance.
Table 2: Interfacial Impedance in Li||LiCoO₂ Batteries After Cycling
| Electrolyte Type | Cycles | Impedance (R_SEI) | Citation |
| Unmodified | 10 | High | sigmaaldrich.com |
| Modified with Fluorinated Components | 10 | Low | sigmaaldrich.com |
| Unmodified | 30 | Very High | sigmaaldrich.com |
| Modified with Fluorinated Components | 30 | Remains Low | sigmaaldrich.com |
Influence on Lithium Deposition Behavior and Cycling Stability in Battery Systems
Role in Polymer and Film Modification, e.g., Polyimide Films
This compound is also utilized in the synthesis and modification of polymers to impart specific properties. The presence of the highly fluorinated C₃F₇- group can significantly alter the surface energy, chemical resistance, and dielectric properties of a polymer.
One area of application is in the synthesis of fluorinated polymers, where compounds like this compound can act as a source of perfluoroalkyl groups. These polymers are valued for their low surface energy and high chemical resistance. Research has shown that polyaniline synthesized in the presence of sodium heptafluorobutyrate (a related salt) results in a superhydrophobic polymer with a water contact angle of 151°. researchgate.net This effect is attributed to the combination of the low surface tension from the fluorinated chain and the specific micro/nanostructure formed during polymerization. researchgate.net
In the context of high-performance materials like polyimide films, surface modification is often necessary to improve properties such as adhesion or to control surface electrical characteristics. While direct chemical treatment with this compound is not widely documented, the incorporation of fluorinated moieties is a common strategy to enhance polyimide properties. Introducing fluorine-containing groups into the polyimide backbone can increase solubility, improve transparency, and lower the dielectric constant, which is critical for applications in microelectronics and flexible displays. researchgate.netnih.gov Surface fluorination of polyimide films has been shown to restrain surface charge accumulation, an important factor for high-voltage insulation applications. researchgate.net The use of this compound or its derivatives could serve as a method for introducing these beneficial fluorinated groups during the synthesis or post-treatment of such advanced films.
Environmental Fate and Transport Research Excluding Toxicological Aspects
Mobility and Distribution Patterns in Aqueous and Terrestrial Systems
The mobility and distribution of potassium heptafluorobutyrate are governed by the properties of the short-chain PFBA anion. Unlike long-chain PFAS, which have a greater tendency to sorb to organic matter and sediments, short-chain PFAAs like PFBA are characterized by high mobility in aqueous systems. service.gov.ukunipd.it
Aqueous Systems: In water, this compound is highly soluble and exists as the PFBA anion. Its high mobility allows it to travel long distances from the original source of contamination, leading to widespread distribution in surface waters and a significant potential to contaminate groundwater. service.gov.ukunipd.it Studies have found that short-chain PFAAs are frequently detected in groundwater samples globally, which is a concern as groundwater is often a source of drinking water. unipd.it The movement of PFBA in water is primarily dictated by advection and dispersion with the water flow.
Terrestrial Systems: In terrestrial environments, the mobility of PFBA is influenced by its interaction with soil and sediment particles. The partitioning of PFAAs between solids and water is a key factor in their potential to leach into groundwater. unipd.it Research indicates that short-chain PFAAs, including PFBA, exhibit weak sorption to soils and sediments. unipd.itmdpi.com This low sorption is attributed to their shorter fluorinated tail, which reduces hydrophobic interactions with soil organic carbon. Consequently, PFBA has a high potential to leach through the soil profile and contaminate underlying aquifers. unipd.it Contaminated irrigation water can also be a significant pathway for introducing PFBA into agricultural soils. unipd.it
Table 2: Environmental Mobility and Distribution Characteristics of this compound (as PFBA anion)
| Environmental Compartment | Mobility | Distribution Behavior | Key Influencing Factors |
|---|---|---|---|
| Aqueous Systems (Surface Water, Groundwater) | High | Tends to remain dissolved in the water column and is transported with water flow. Prone to contaminating groundwater due to high solubility and low sorption. service.gov.ukunipd.it | High water solubility, low volatility, minimal sorption to suspended solids. |
| Terrestrial Systems (Soil, Sediment) | High | Exhibits weak sorption to soil and sediment particles, leading to a high potential for leaching from the topsoil into deeper soil layers and groundwater. unipd.itmdpi.com | Short perfluoroalkyl chain length, polar functional group, soil organic carbon content, and soil mineralogy. unipd.itmdpi.com |
Resistance to Conventional Wastewater Treatment and Remediation Processes
Conventional wastewater treatment plants (WWTPs) are generally ineffective at removing short-chain PFAS like PFBA from wastewater. service.gov.uk These treatment facilities typically rely on biological degradation and physical settling processes, which are not capable of breaking down or capturing these highly persistent and mobile compounds. service.gov.ukmdpi.com
WWTPs can act as point sources, collecting PFAS from various industrial and domestic inputs and then discharging them into the aquatic environment. mdpi.comnih.gov Because processes like activated sludge rely on biodegradation, they fail to remove PFBA. service.gov.uk Furthermore, due to its high water solubility and low sorption tendency, PFBA does not significantly partition to sewage sludge, meaning the majority of it passes through the treatment system and is released in the final effluent. service.gov.uk This resistance leads to the continuous introduction of these "forever chemicals" into rivers and other water bodies that receive treated wastewater effluent. mdpi.com While some advanced treatment technologies have shown promise in degrading PFAS, they are not part of conventional wastewater treatment infrastructure. researchgate.net
Development of Environmental Monitoring and Detection Methodologies
The persistence and widespread presence of PFAS like this compound necessitate robust and sensitive analytical methods for their detection and quantification in environmental matrices. mdpi.comnih.gov The development of such methods is crucial for environmental monitoring, assessing the extent of contamination, and understanding transport pathways. mst.dk
The most common and reliable technique for analyzing PFAS, including PFBA, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govmst.dk This method offers high sensitivity and specificity, allowing for the detection of trace levels of the compound in complex samples such as water, soil, and biological tissues. nih.gov Sample preparation often involves a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances from the matrix before instrumental analysis. nih.gov
While LC-MS/MS is the standard, research is ongoing to develop more rapid, cost-effective, and field-deployable sensors for PFAS detection. mdpi.comnih.gov These emerging technologies include optical and electrochemical sensors, which could provide real-time or near-real-time data for environmental management. mdpi.commdpi.com However, these sensor-based methods are still largely in the development and validation phase and have not yet replaced traditional laboratory-based analysis for regulatory monitoring. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym | Chemical Formula |
|---|---|---|
| This compound | Potassium perfluorobutanoate | C4F7KO2 |
| Perfluorobutanoic acid | PFBA | C4HF7O2 |
| Perfluorobutanoate | PFBA anion | C3F7COO⁻ |
| Carbon-fluorine | C-F | - |
| Per- and polyfluoroalkyl substances | PFAS | - |
Industrial Research Applications Excluding Safety and Regulatory Compliance
Function as a Chemical Intermediate in Specialized Syntheses
Potassium heptafluorobutyrate serves as a crucial intermediate in the synthesis of other valuable chemical compounds. patsnap.comcymitquimica.com Its role is particularly notable in processes where a fluorinated alkyl group needs to be introduced or when it acts as a precursor for producing the corresponding acid. patsnap.com
One of the primary examples of its use as an intermediate is in the production of heptafluorobutyric acid. patsnap.com In a multi-step synthesis process, this compound is formed as a stable, crystalline salt that can be isolated and then acidified to yield high-purity heptafluorobutyric acid. patsnap.com This acid and its derivatives are important chemical intermediates for products in various fields, including new medicines and spices. patsnap.com The fluorination imparts increased stability and can influence the biological or chemical activity of the final product. cymitquimica.com
The synthesis process outlined in patent literature illustrates this role clearly. The table below details the steps where this compound is synthesized and then used. patsnap.com
| Step | Description | Purpose |
| A | Electrochemical fluorination of n-butyric acid (or its derivatives) to obtain heptafluorobutyryl fluoride (B91410) gas. | Introduction of fluorine atoms. |
| B | Reaction of heptafluorobutyryl fluoride with an acid-binding agent (e.g., triethylamine) to purify the fluoride. | Removal of acidic byproducts. |
| C | Hydrolysis of heptafluorobutyryl fluoride to generate an aqueous solution of heptafluorobutyric acid. | Conversion to the carboxylic acid. |
| D | Neutralization of the heptafluorobutyric acid solution with potassium hydroxide (B78521) (KOH) to form and crystallize this compound. | Creation of a stable, isolatable intermediate salt. |
| E | Acidification of the isolated this compound with a strong acid (e.g., sulfuric acid). | Conversion of the intermediate salt to the final heptafluorobutyric acid product. |
This table summarizes a patented method for producing heptafluorobutyric acid, where this compound is a key intermediate compound. patsnap.com
Use as an Additive in Polymer and Material Production Processes
The unique properties of the heptafluorobutyrate group make it a valuable additive in the production of polymers and advanced materials. patsnap.com It can be used as a raw material or additive to synthesize new organic polymer materials. patsnap.com For instance, incorporating fluorine-containing groups into polymers can produce materials with desirable properties like water and dust resistance. patsnap.com
In the manufacturing of fluoropolymer dispersions, this compound has been identified as a component, suggesting its use in the polymerization process. google.com Furthermore, per- and polyfluoroalkyl substances (PFAS), the class of compounds to which this compound belongs, are used as lubrication additives during polymer processing to prevent materials from sticking to equipment. mst.dk
A significant area of research is its application in advanced energy storage systems, specifically in modifying the surface of electrodes in batteries. While studies often focus on heptafluorobutyric acid or its lithium salt, the underlying principle involves the functionality of the heptafluorobutyrate anion, for which the potassium salt can be a source. nih.govrepec.org In lithium metal batteries, the high reactivity of the lithium metal anode often leads to the growth of dendrites and side reactions, limiting battery life. nih.gov Surface modification using heptafluorobutyric acid results in the in-situ formation of a lithium heptafluorobutyrate interface on the anode. nih.govrepec.org This protective layer enhances the stability and performance of the battery by promoting uniform lithium deposition and reducing interface impedance. nih.govrepec.orgresearchgate.net
The performance improvements from this surface modification are substantial, as detailed in the research findings below.
| Performance Metric | Bare Lithium Anode | Heptafluorobutyrate-Treated Anode |
| Cyclic Stability (Li/Li symmetric cell at 1.0 mA cm⁻²) | 120 hours | >1200 hours |
| Coulombic Efficiency | <99.3% | >99.3% |
| Capacity Retention (Full cell, 300 cycles) | Not specified | 83.2% |
This table presents a comparison of battery performance metrics with and without a heptafluorobutyrate-based surface modification on the lithium anode, demonstrating the significant enhancement in stability and efficiency. nih.govrepec.org
This research highlights the potential of the heptafluorobutyrate moiety, and by extension this compound as a source material, to act as a critical additive in the development of next-generation materials for high-performance applications. nih.govrepec.org
Emerging Research Directions and Methodological Advances
Development of Novel and Sustainable Synthetic Routes for the Compound
The synthesis of potassium heptafluorobutyrate has traditionally relied on straightforward chemical reactions. However, current research is pushing towards more efficient, sustainable, and scalable production methods.
Standard synthesis typically involves the neutralization reaction between heptafluorobutyric acid and a potassium base like potassium hydroxide (B78521), yielding the salt and water. smolecule.com Another established route is through electrochemical fluorination (ECF) of butyric acid or its derivatives, such as n-butyryl chloride or n-butyryl fluoride (B91410), in anhydrous hydrogen fluoride. smolecule.compatsnap.com
Emerging research is focused on optimizing these processes for greater sustainability and efficiency. A notable development is a patented method that refines the ECF process. patsnap.com This method involves the electrochemical fluorination of n-butyric acid to produce an electrolytic gas containing heptafluorobutyryl fluoride. This intermediate is then captured and hydrolyzed to form an aqueous solution of heptafluorobutyric acid. The subsequent addition of potassium hydroxide (KOH) allows for the crystallization of this compound, which can then be acidified to produce high-purity heptafluorobutyric acid. patsnap.com This highlights the role of the potassium salt as a crucial intermediate for purification.
The broader field of "Green Chemistry" is influencing the synthesis of fluorinated compounds. scispace.com Concepts such as the use of piezoelectric materials as redox catalysts under solvent-free ball milling conditions are being explored for fluorination reactions. researchgate.net While not yet applied directly to this compound production, these mechanochemical methods represent a promising frontier for sustainable synthesis, potentially reducing solvent waste and energy consumption. researchgate.net
Table 1: Comparison of Synthetic Routes for this compound and its Precursors
| Method | Description | Key Features | Research Direction |
|---|---|---|---|
| Neutralization | Reaction of heptafluorobutyric acid with potassium hydroxide. smolecule.com | Simple, direct laboratory-scale synthesis. | Optimization of reaction conditions. |
| Electrochemical Fluorination (ECF) | Fluorination of a butyric acid derivative using electric current in anhydrous hydrogen fluoride. patsnap.com | Suitable for industrial-scale production; produces a mixture of products. | Improving selectivity and energy efficiency; refining purification steps. patsnap.com |
| Mechanochemistry (Emerging) | Use of mechanical force (e.g., ball milling) with catalysts to drive fluorination reactions. researchgate.net | Potential for solvent-free, energy-efficient, and sustainable synthesis. researchgate.net | Application to the synthesis of perfluorinated carboxylic acids and their salts. |
Innovations in Advanced Analytical Characterization Techniques for Derived Species
This compound and its parent acid, perfluorobutanoic acid (PFBA), belong to the class of per- and polyfluoroalkyl substances (PFAS), which are of significant environmental interest. chromatographyonline.comepa.gov Consequently, substantial research has been dedicated to developing highly sensitive and selective analytical techniques for their detection and characterization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the "gold standard" for quantifying known PFAS like PFBA in various environmental samples, including water and soil. chromatographyonline.com This technique offers exceptional sensitivity, capable of detecting substances at parts-per-trillion (ppt) levels.
However, the complexity of PFAS mixtures in the environment necessitates more advanced approaches. Innovations in this area include:
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap-MS and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) are increasingly used for non-targeted analysis. nih.govrsc.org HRMS can identify unknown or "emerging" PFAS compounds and transformation products without needing a pre-existing analytical standard, which is crucial for understanding the full scope of contamination. nih.gov
Total Oxidizable Precursor (TOP) Assay: This method provides a more comprehensive measure of PFAS contamination. It uses a strong oxidant to transform precursor compounds—which may not be detectable by standard methods—into terminal, measurable PFAS like PFBA. This gives an estimate of the total PFAS burden in a sample.
Fluorine-Specific Detection: Other methods aim to quantify total fluorine. Combustion Ion Chromatography (CIC) measures the total amount of organofluorine in a sample, while Nuclear Magnetic Resonance (NMR) spectroscopy of fluorine (¹⁹F NMR) can reveal the presence of fluorinated substances that might be missed by mass spectrometry. mdpi.com
Table 2: Advanced Analytical Techniques for PFAS Characterization
| Technique | Principle | Strengths | Limitations |
|---|---|---|---|
| LC-MS/MS | Separates compounds via liquid chromatography and identifies them by mass-to-charge ratio after ionization and fragmentation. | Gold standard for targeted analysis; extremely sensitive and specific. chromatographyonline.com | Requires analytical standards for each compound being measured. |
| HRMS (e.g., Orbitrap, FT-ICR-MS) | Measures mass with very high accuracy, allowing for the determination of elemental formulas for unknown compounds. nih.govrsc.org | Enables identification of novel and emerging PFAS without standards; suitable for non-targeted screening. nih.gov | Generally less sensitive than targeted MS/MS; data analysis is complex. |
| TOP Assay | Chemically oxidizes precursor compounds into stable perfluoroalkyl acids (PFAAs) that are then measured by LC-MS/MS. | Reveals "hidden" PFAS by accounting for precursors; provides a more complete picture of contamination. | Does not identify the original precursor compounds. |
| Combustion Ion Chromatography (CIC) | The sample is combusted, converting all fluorine into hydrogen fluoride (HF), which is then measured by ion chromatography. | Measures total organic fluorine, providing a sum parameter for all fluorinated compounds. | Does not differentiate between different PFAS compounds. |
Exploration of New Applications in Emerging Technologies and Advanced Materials
The unique chemical and physical properties of the heptafluorobutyrate group—such as thermal stability and hydrophobicity—make this compound and its derivatives valuable in several high-performance applications. cymitquimica.comsmolecule.com
Advanced Materials and Catalysis: In the field of materials science, metal salts of heptafluorobutyric acid are used as catalysts. For instance, Rhodium(II) heptafluorobutyrate dimer is a catalyst used in specialized organic synthesis. samaterials.com This falls under the umbrella of "fluorous chemistry," which utilizes highly fluorinated compounds and solvents to facilitate reactions and simplify product purification. tcichemicals.com The fluorous nature of the heptafluorobutyrate ligand is key to the catalyst's function in these systems. tcichemicals.com
Fluorinated Polymers and Surfactants: this compound serves as a building block or additive in the synthesis of fluorinated polymers and surfactants. smolecule.com These materials possess unique properties like chemical resistance and low surface energy, making them suitable for specialized coatings, films, and emulsifying agents in demanding chemical environments. nih.gov
Table 3: Emerging Applications of this compound and Derivatives
| Application Area | Specific Use | Function of Heptafluorobutyrate Group | Technology Field |
|---|---|---|---|
| Energy Storage | Surface modifier for lithium metal anodes (via lithium heptafluorobutyrate). smolecule.comresearchgate.net | Forms a stable solid-electrolyte interphase (SEI), promotes uniform ion flux, and prevents dendrite growth. researchgate.net | Advanced Batteries |
| Advanced Synthesis | Component of catalysts (e.g., Rhodium(II) heptafluorobutyrate dimer). samaterials.com | Acts as a "fluorous" ligand, enabling catalysis in specialized solvent systems for easier separation and catalyst recycling. tcichemicals.com | Green Chemistry, Catalysis |
| Advanced Materials | Precursor for fluorinated polymers and specialized surfactants. smolecule.com | Imparts properties of high thermal stability, chemical inertness, and hydrophobicity to the final material. cymitquimica.comsmolecule.com | Polymer Science, Materials Science |
Q & A
Q. What are the common synthetic routes for preparing potassium heptafluorobutyrate, and how can reaction conditions be optimized?
this compound can be synthesized via salt metathesis. For example, silver heptafluorobutyrate (AgC₄F₇O₂) reacts with potassium bromide (KBr) in methanol to yield the potassium salt and AgBr precipitate . To optimize yield:
- Use stoichiometric equivalents of reactants.
- Stir the mixture at room temperature for 30 minutes to ensure complete reaction .
- Filter the precipitate and evaporate the solvent under reduced pressure.
- Recrystallize from a methanol/water mixture for purity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions are critical?
X-ray crystallography is the primary method. Key steps include:
- Growing single crystals via slow evaporation of a methanol/water solution .
- Analyzing hydrogen bonding (e.g., between –COO⁻ and –NH₂ groups) and π-π stacking interactions (3.7–3.8 Å distances between aromatic rings) .
- Refinement using software like SHELXL or APEX4 to resolve disorder in fluorinated chains .
Advanced Research Questions
Q. How can solvent selection and reaction design mitigate solubility challenges during this compound synthesis?
Fluorinated salts often exhibit low solubility in polar aprotic solvents. Methodological considerations:
- Use methanol or ethanol for dissolution, as these solvents stabilize ionic interactions via hydrogen bonding .
- For hydrophobic matrices, employ phase-transfer catalysts (e.g., crown ethers) to enhance solubility in organic phases .
- Monitor reaction progress via ¹⁹F NMR to track fluorinated intermediates and byproducts .
Q. What advanced analytical techniques resolve contradictions in hydrogen-bonding behavior between this compound and related salts?
Conflicting reports on hydrogen-bond strength (e.g., N–H···O distances of 2.8–3.0 Å vs. 3.1–3.2 Å ) require:
Q. How do structural modifications of the heptafluorobutyrate anion influence its coordination chemistry in catalytic applications?
The anion’s electron-withdrawing fluorines and flexible conformation impact metal coordination:
- Compare IR spectra (C=O stretching at ~1700 cm⁻¹) to evaluate ligand binding strength in metal complexes .
- Use cyclic voltammetry to study redox activity when paired with transition metals (e.g., Cu²⁺ or Fe³⁺) .
- Conduct kinetic studies to correlate anion geometry (e.g., gauche vs. trans conformers) with catalytic turnover rates .
Methodological Notes
- Cross-Referencing Contradictions : Structural discrepancies in hydrogen bonding (e.g., vs. 9) highlight the need for multi-technique validation.
- Assumptions : Synthetic protocols for this compound are extrapolated from sodium and silver salt syntheses . Experimental validation is recommended.
- Safety : Fluorinated compounds require handling in fume hoods due to potential HF release during decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
